molecular formula C16H14N6S B2715889 N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 919871-20-8

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2715889
CAS RN: 919871-20-8
M. Wt: 322.39
InChI Key: RDLDVWSBADMCBH-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related pyrido and thieno pyrimidine derivatives involves complex heterocyclization processes, illustrating the compound's relevance in chemical research and potential for creating diverse molecular structures with significant biological activities (Davoodnia et al., 2008). Another study detailed an efficient synthesis method for 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing advancements in chemical synthesis techniques (Sun et al., 2010).

Biological Activities

  • The biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated potent and selective serotonin 5-HT6 receptor antagonism, highlighting its potential in treating neurological disorders (Ivachtchenko et al., 2010).
  • Antimicrobial activities have been observed in substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Mittal et al., 2011).
  • A study on the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives revealed compounds with significant radical scavenging properties, suggesting their use as antioxidants (Kotaiah et al., 2012).

Potential Therapeutic Applications

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated as potential inhibitors of Bcr-Abl, indicating their use in cancer therapy (Arioli et al., 2011).
  • An unexpected Dimroth rearrangement in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines yielded compounds with potent antitumor activity, demonstrating the compound's potential in cancer research (Lauria et al., 2013).

Safety and Hazards

Notably, the most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC 50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Future Directions

Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6S/c1-11(21-15-14-6-7-23-16(14)19-9-18-15)12-2-4-13(5-3-12)22-10-17-8-20-22/h2-11H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLDVWSBADMCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}thieno[2,3-d]pyrimidin-4-amine

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